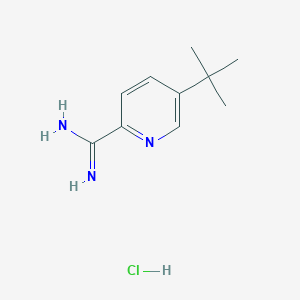![molecular formula C7H6Cl2N4 B11891862 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s biological activity or chemical properties.
科学的研究の応用
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
Uniqueness
5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a promising candidate for further research and application in chemistry, biology, medicine, and industry.
特性
分子式 |
C7H6Cl2N4 |
|---|---|
分子量 |
217.05 g/mol |
IUPAC名 |
5,7-dichloro-1-ethylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-5-4(3-10-13)11-7(9)12-6(5)8/h3H,2H2,1H3 |
InChIキー |
AANGWRILLZTMJI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=N1)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)



